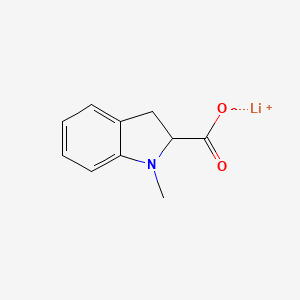

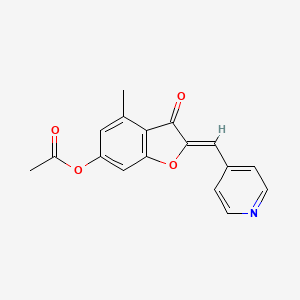

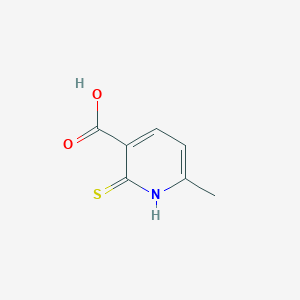

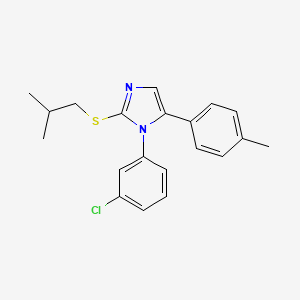

![molecular formula C24H36N2O3 B2542559 3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide CAS No. 921777-61-9](/img/structure/B2542559.png)

3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

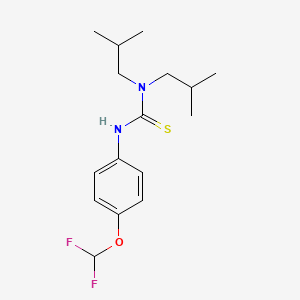

The compound is a complex organic molecule with multiple functional groups. It contains a cyclopentyl group, an isopentyl group, and a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring containing nitrogen and oxygen . The molecule also has a propanamide group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecule contains several cyclic structures, which are likely to influence its 3D shape and possibly its reactivity . The presence of oxygen and nitrogen in the seven-membered ring could make it a site of reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, and the seven-membered ring might be involved in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its solubility, melting point, and boiling point would be influenced by the functional groups present and the overall shape of the molecule .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Novel Fused Oxazapolycyclic Skeletons

Petrovskii et al. (2017) explored the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, representing a novel class of pyrrole-fused dibenzo[b,f][1,4]oxazepines with six fused rings, showcasing strong blue emission in dichloromethane. This research highlights the compound's relevance in developing new photophysical materials with unique emission properties (Petrovskii et al., 2017).

Multicomponent Syntheses of Tetrahydrobenzo[b][1,4]oxazepine Derivatives

Shaabani et al. (2010) reported a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showcasing the compound's utility in organic synthesis and potential in creating a wide variety of chemical entities (Shaabani et al., 2010).

Material Science and Catalysis

- Thermally Latent Pre-Catalyst for Polymer Synthesis: Altmann et al. (2020) utilized a spirocyclic parabanic acid derivative as a thermally latent, protected N-heterocyclic carbene in polymerizing anhydride-cured epoxide resins, demonstrating the compound's application in material science and catalysis for the production of thermosets with high crosslinking content (Altmann et al., 2020).

Pharmacology and Drug Discovery

- Synthesis and Biological Evaluation of Novel Derivatives: Kendre et al. (2015) prepared and evaluated a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for their antimicrobial and anti-inflammatory activities. This research indicates the potential pharmacological applications of compounds with similar structural motifs in drug discovery and development (Kendre et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclopentyl-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O3/c1-17(2)13-14-26-20-15-19(25-22(27)12-9-18-7-5-6-8-18)10-11-21(20)29-16-24(3,4)23(26)28/h10-11,15,17-18H,5-9,12-14,16H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREDBELJBLVXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,4-difluorobenzamide](/img/structure/B2542483.png)

![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)

![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate](/img/structure/B2542498.png)